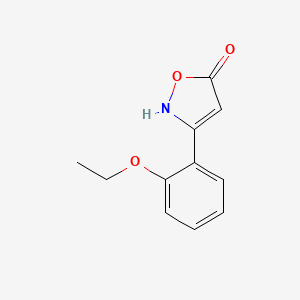

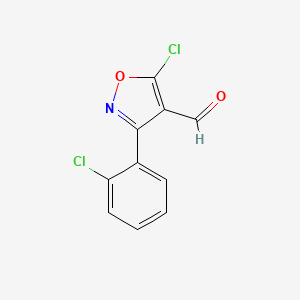

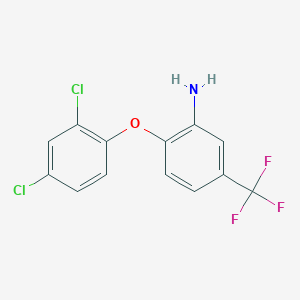

![molecular formula C11H5ClF3NO2 B6346165 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde CAS No. 1188136-36-8](/img/structure/B6346165.png)

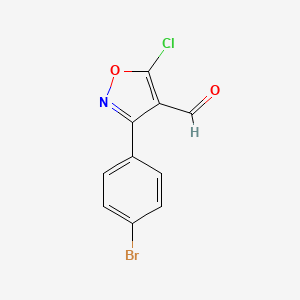

5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are a part of many pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are often synthesized using various methods, including the reaction of certain acetophenones with hydrazinobenzoic acid to form a hydrazone intermediate .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethyl-substituted Compounds

A significant application of this compound is in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, achieved through microwave-assisted treatment with various terminal alkynes. This process, utilizing tert-butylamine under Sonogashira-type cross-coupling conditions, offers a one-pot multicomponent procedure for creating these compounds (Palka et al., 2014).

Antimicrobial and Antioxidant Agent Synthesis

Another research focus has been the synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. The newly synthesized compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Sonogashira-Type Reactions

The compound is also used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are further processed to yield 1-phenylpyrazolo[4,3-c]pyridines, demonstrating its role in complex organic synthesis (Vilkauskaitė et al., 2011).

Structural Investigations and Crystallography

The compound's role extends to structural and crystallographic studies. For instance, the synthesis and crystal structure of related compounds have been extensively studied, offering insights into the molecular and crystal structures of these derivatives (Xu & Shi, 2011).

Molecular Rearrangements and Ring Transformations

It serves as a crucial intermediate in molecular rearrangements and ring transformations. Studies have been conducted on the rearrangements of iminomethyl-triazoles and the transformation of thiadiazole derivatives, revealing intricate details of these chemical processes (L'abbé et al., 1990).

Synthesis of Novel Pyrazole Derivatives

The compound is instrumental in synthesizing novel pyrazole derivatives, further highlighting its versatility in synthetic organic chemistry (Hu et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been used extensively in promoting organic transformations .

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that the trifluoromethyl group in a compound can exhibit bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

Propiedades

IUPAC Name |

5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDPWWBDKRXVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.